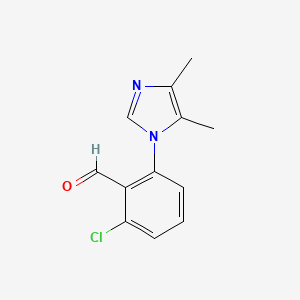

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde

Beschreibung

2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 2 and a 4,5-dimethylimidazole moiety at position 6 of the benzene ring. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL and SHELXS for refinement and solution, as highlighted in the development and widespread adoption of the SHELX system . Tools like WinGX and ORTEP further aid in visualizing anisotropic displacement parameters and generating crystallographic reports .

The aldehyde functional group at position 1 of the benzene ring confers reactivity toward nucleophilic additions, while the electron-withdrawing chloro group and electron-donating dimethylimidazole substituent influence electronic distribution and intermolecular interactions. Such structural features are critical in determining physicochemical properties, including solubility, melting point, and spectroscopic signatures.

Eigenschaften

Molekularformel |

C12H11ClN2O |

|---|---|

Molekulargewicht |

234.68 g/mol |

IUPAC-Name |

2-chloro-6-(4,5-dimethylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H11ClN2O/c1-8-9(2)15(7-14-8)12-5-3-4-11(13)10(12)6-16/h3-7H,1-2H3 |

InChI-Schlüssel |

WQDZREHWWCFANG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C=N1)C2=C(C(=CC=C2)Cl)C=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4,5-dimethylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for derivatization:

For example, in analogous systems, 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole reacts with thiomorpholine to yield substitution products . The chloro group’s position ortho to the aldehyde enhances electrophilicity, facilitating such substitutions.

Aldehyde Condensation Reactions

The aldehyde group participates in condensation reactions, forming Schiff bases and heterocycles:

Key pathways :

-

Schiff base formation : Reacts with primary amines (e.g., hydrazines) to generate hydrazones, which are precursors for heterocyclic systems .

-

Cyclocondensation : With hydroxylamine derivatives, forms N-oxides that cyclize into imidazole-fused structures (e.g., 1-hydroxyimidazoles) .

A study demonstrated that hydroxylamine 28 reacts with ethyl glyoxalate to form N-oxide intermediates, which cyclize into 1-hydroxyimidazole derivatives under oxidative conditions . Similar mechanisms likely apply to the aldehyde in this compound.

Oxidative Cyclization

The compound serves as a substrate for synthesizing complex heterocycles:

Example reaction :

-

Oxidative cyclization with NHFe(SO)·12HO converts thiosemicarbazones into thiadiazoles .

-

Subsequent diazotation in HCl with Cu powder yields chlorinated intermediates .

While direct data on this compound is limited, analogous reactions with 2-chloroimidazole derivatives show yields dependent on oxidant strength and temperature .

Coordination Chemistry

The imidazole ring acts as a ligand for metal coordination:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Fe³⁺ | N-atom (imidazole) | Catalytic or sensor applications |

| Cu²⁺ | N/O donors | Biomedical research |

Imidazole’s lone pair on the nitrogen enables stable metal complexes, though specific studies on this compound’s coordination behavior are pending .

Comparative Reactivity with Structural Analogs

The presence of both aldehyde and chloro groups in 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde enables unique dual reactivity compared to simpler imidazole or benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions in metalloproteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

To contextualize the properties of 2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde, a comparison is made with compounds sharing analogous benzaldehyde backbones but differing in substituents. For example, 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, from Molecules 2015) exhibits a hydroxybenzylidene group, cyano substituent, and methylhydrazino side chain . Key differences include:

Spectroscopic Properties

- IR Spectroscopy: The target compound’s aldehyde group is expected to show a C=O stretch near 1700 cm⁻¹, while the chloro group may contribute to C-Cl stretches (~550–850 cm⁻¹). The dimethylimidazole ring likely exhibits C-H stretching (~3100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). In contrast, Compound 17 displays a C≡N stretch at 2235 cm⁻¹ and C=N at 1605 cm⁻¹, with sulfonyl (SO₂) bands at 1330 and 1160 cm⁻¹ . The absence of sulfonyl or cyano groups in the target compound underscores distinct reactivity profiles.

NMR Spectroscopy :

- The dimethylimidazole protons in the target compound would resonate as singlets (δ ~2.1–2.5 ppm for methyl groups) and aromatic protons in the range of δ 7.0–8.5 ppm. The aldehyde proton typically appears as a singlet near δ 10 ppm.

- Compound 17 shows a N-CH₃ singlet at δ 3.69 ppm and aromatic protons between δ 6.90–7.84 ppm, reflecting the electronic effects of its substituents .

Thermal and Solubility Behavior

Melting Points :

While data for the target compound are unavailable, Compound 17 decomposes at 314–315°C , attributed to its rigid benzodithiazine-dione core and hydrogen-bonding capacity . The target compound’s melting point is expected to be lower due to reduced planarity and weaker intermolecular forces.Solubility : The dimethylimidazole group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to Compound 17, which contains a hydrophobic benzodithiazine ring.

Biologische Aktivität

2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde features a benzaldehyde moiety substituted with a chloro group and an imidazole ring. Its molecular formula is with a molecular weight of approximately 233.7 g/mol.

Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde exhibit significant anticancer properties. For instance, studies have shown that related imidazole derivatives can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism often involves the modulation of androgen receptors (AR), where these compounds act as selective androgen receptor modulators (SARMs), effectively antagonizing AR activity and thereby inhibiting tumor growth .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-6-(4,5-dimethylimidazolyl) | Prostate Cancer | 5.0 | AR antagonism |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Breast Cancer | 3.5 | AR modulation |

| Benzimidazole Derivative | Lung Cancer | 4.0 | Induction of apoptosis |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. The activity is often attributed to their ability to disrupt microbial cell wall synthesis or inhibit critical enzymatic pathways within the microbes .

Table 2: Antimicrobial Activity

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 2-Chloro-6-(4,5-dimethylimidazolyl) | E. coli | 0.0195 mg/mL | Bactericidal |

| Benzimidazole Derivative | S. aureus | 0.0048 mg/mL | Bactericidal |

| Thiazole Derivative | C. albicans | 0.039 mg/mL | Fungicidal |

The biological activity of 2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde can be attributed to several mechanisms:

- Androgen Receptor Modulation : The compound interacts with androgen receptors, inhibiting their activation and subsequent signaling pathways that lead to cancer cell proliferation.

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis, contributing to their antimicrobial effects.

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the caspase cascade.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives for their anticancer properties. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics in prostate cancer models, indicating its potential as a therapeutic agent .

Q & A

Q. How does solvent choice influence the reaction mechanism for imidazole-benzaldehyde bond formation?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., acetic acid) promote proton transfer during tautomerization. Track intermediates via in situ IR or stopped-flow NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.